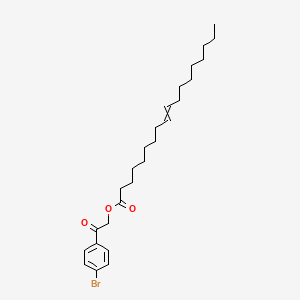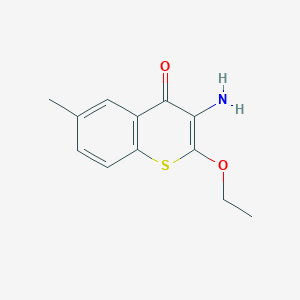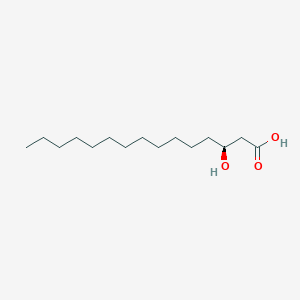![molecular formula C19H19NO B14576576 3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole CAS No. 61191-73-9](/img/structure/B14576576.png)
3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with an indene structure The presence of the 2,4,6-trimethylphenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction is carried out at room temperature, leading to the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety, efficiency, and scalability. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of oxazole rings under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv.
Reduction: Hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Shares the 2,4,6-trimethylphenyl group and is used in similar applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazolidinium chloride: Another compound with similar structural features and applications.
Uniqueness
3-(2,4,6-Trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole is unique due to its fused oxazole-indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
61191-73-9 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-4,8b-dihydro-3aH-indeno[2,1-d][1,2]oxazole |
InChI |
InChI=1S/C19H19NO/c1-11-8-12(2)17(13(3)9-11)18-16-10-14-6-4-5-7-15(14)19(16)21-20-18/h4-9,16,19H,10H2,1-3H3 |
InChI Key |
LDUZRPCXXBFHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2CC4=CC=CC=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(4-dodecylphenyl)methyl]phosphonate](/img/structure/B14576501.png)









![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetic acid](/img/structure/B14576549.png)

![1-Ethoxy-3,9-dimethyl-2,10-dioxa-6-aza-1-silabicyclo[4.4.3]tridecane](/img/structure/B14576562.png)
